molecular formula C20H30O4 B1151025 ent-11,16-Epoxy-15-hydroxykauran-19-oic acid CAS No. 77658-46-9

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Cat. No.: B1151025
CAS No.: 77658-46-9
M. Wt: 334.4 g/mol
InChI Key:
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Scientific Research Applications

Chemistry: In chemistry, ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is used as a starting material for the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines .

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer. Its ability to induce apoptosis in cancer cells makes it a promising candidate for anticancer drug development .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals .

Mechanism of Action

Target of Action

Ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, also known as ent-11alpha,16alpha-Epoxy-15alpha-hydroxykauran-19-oic acid, is a diterpenoid isolated from the Chinese herbal medicine Pteris semipinnata L . It is known to exert antitumor activity in several kinds of malignant cancer cells . The primary targets of this compound are cancer cells, particularly hepatocellular carcinoma (HCC) cells .

Mode of Action

The compound interacts with its targets by leading cancer cells to apoptosis . It inhibits NF-kB by stabilizing its inhibitor IkBα, reducing the nuclear p65 and inhibiting NF-kB activity .

Biochemical Pathways

The compound affects the NF-kB pathway, a key regulator of immune responses, inflammation, and cancer. By inhibiting NF-kB, it affects the downstream molecules with a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak .

Pharmacokinetics

It has been shown that fluorescent mesoporous silica nanoparticles can be used for the accumulation and delivery of the compound in nasopharyngeal carcinoma cne2 tumors transplanted in nude mice .

Result of Action

The compound induces significant cell death in all types of HCC cells . In vivo studies demonstrated that nanoparticles could efficiently deliver the compound in CNE2 transplanted tumors, and the tumor growth was effectively inhibited by the drug-loaded nanoparticles with minimal side effects .

Action Environment

The antitumor effect of the compound in vivo is rarely reported due to the complexity of the physiological environment and limitations of the compound as a small anticancer drug . The study indicated the benefits of combining well-studied nanoparticles with traditional herbal medicine treatment and establishes a delivery platform for the compound’s chemotherapy .

Safety and Hazards

The compound is not classified under physical, health, or environmental hazards according to the GHS classification . In case of exposure, immediate medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid involves several steps, starting from naturally occurring diterpenoidsThe reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the epoxy ring and the hydroxylation reaction .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources, such as the herbs of Nouelia insignis. The extraction process involves solvent extraction followed by purification using chromatographic techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

  • ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid
  • ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid

Comparison: While ent-11,16-Epoxy-15-hydroxykauran-19-oic acid shares structural similarities with these compounds, its unique epoxy ring and hydroxyl group confer distinct chemical and biological properties. For instance, this compound has shown specific anticancer activities that are not observed in its analogs .

Properties

IUPAC Name

(1R,4S,5R,9R,10S,11S,13R,14R,16S)-16-hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-17-6-4-7-18(2,16(22)23)13(17)5-8-20-10-11-9-12(14(17)20)24-19(11,3)15(20)21/h11-15,21H,4-10H2,1-3H3,(H,22,23)/t11-,12-,13-,14-,15+,17+,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEBMVMFRKVVMY-GOCTUUHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2C5CC(C3)C(C4O)(O5)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@@H]5C[C@@H](C3)[C@]([C@H]4O)(O5)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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